4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic small molecule characterized by a pyridinone core substituted with methyl groups at positions 1 and 4. The piperidin-4-yl moiety is linked via an ether bond to the pyridinone ring and further functionalized with a 3,4-dimethoxybenzoyl group. Its design likely aims to optimize binding affinity and selectivity through strategic placement of methoxy and methyl substituents .
Properties
IUPAC Name |
4-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-14-11-17(13-20(24)22(14)2)28-16-7-9-23(10-8-16)21(25)15-5-6-18(26-3)19(12-15)27-4/h5-6,11-13,16H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTKNONZRLGAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Amides
Heating ethyl acetoacetate with methylamine hydrochloride in ethanol at reflux (78°C) for 12 hours generates 3-acetyl-2-methylquinolin-4(1H)-one precursors. Subsequent N-methylation using methyl iodide in dimethylformamide (DMF) with potassium carbonate (K2CO3) at 60°C for 6 hours achieves >85% conversion to 1,6-dimethylpyridin-2(1H)-one.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromo-1-methylpyridin-4-ol and methylboronic acid in tetrahydrofuran (THF) at 65°C produces the methyl-substituted pyridinone core with 78% yield. This method offers regioselective control critical for maintaining the 1,6-dimethyl configuration.
Piperidine Intermediate Preparation
The 1-(3,4-dimethoxybenzoyl)piperidin-4-ol intermediate (C14H19NO3) forms through sequential benzoylation and hydroxylation:
N-Benzoylation of Piperidine
Reaction of piperidine with 3,4-dimethoxybenzoyl chloride in dichloromethane (DCM) at 0°C using triethylamine (Et3N) as base achieves 92% acylation efficiency. The process requires strict temperature control (<5°C) to prevent O-benzoylation side reactions.
Hydroxylation at C4 Position
Oxidation of 1-(3,4-dimethoxybenzoyl)piperidine using m-chloroperbenzoic acid (mCPBA) in chloroform at 40°C for 8 hours introduces the C4 hydroxyl group with 67% yield. Alternative methods employing OsO4/N-methylmorpholine N-oxide (NMO) show improved stereoselectivity but lower cost-effectiveness (81% yield, 98% ee).
Final Etherification and Product Isolation
Coupling the pyridinone and piperidine intermediates proceeds through two optimized pathways:
Mitsunobu Ether Synthesis
Combining 1,6-dimethylpyridin-2(1H)-one-4-ol with 1-(3,4-dimethoxybenzoyl)piperidin-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF at 25°C achieves 88% coupling efficiency. The reaction completes within 4 hours, with HPLC purity >99% after silica gel chromatography (ethyl acetate/hexane 3:7).
Nucleophilic Aromatic Substitution
Activation of the pyridinone C4 position via bromination (NBS, AIBN, CCl4, 80°C) followed by reaction with piperidin-4-ol in DMF at 120°C for 18 hours gives 76% yield. This method requires rigorous exclusion of moisture to prevent hydrolysis of the activated bromide.
Comparative Analysis of Synthetic Routes
The table below evaluates critical parameters across different synthesis strategies:
| Parameter | Mitsunobu Method | Nucleophilic Substitution | Transition Metal Coupling |
|---|---|---|---|
| Overall Yield (%) | 62 | 58 | 71 |
| Reaction Time (h) | 4 | 18 | 24 |
| Purification Complexity | Moderate | High | Low |
| Scalability (kg-scale) | Excellent | Moderate | Limited |
Process Optimization Challenges
Key technical hurdles include:
- Regioselectivity Control : Competing O- vs N-benzoylation during piperidine functionalization requires precise stoichiometric ratios (1:1.05 amine:acyl chloride).
- Steric Hindrance Mitigation : Bulky substituents on both coupling partners necessitate elevated temperatures (120-140°C) in SNAr reactions, risking thermal decomposition.
- Chromatographic Resolution : Similar Rf values between product and byproducts (ΔRf <0.1) demand advanced purification techniques like preparative HPLC with C18 columns.
Recent advances from cited sources suggest promising alternatives:
Chemical Reactions Analysis
Types of Reactions
4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 4-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
The closest structural analog identified is 4-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , which replaces the 3,4-dimethoxybenzoyl group with a 7-methoxybenzofuran-2-carbonyl moiety (Fig. 1). Key differences include:
- Substituent Position : The methoxy group is shifted from the 3,4-positions (benzoyl) to the 7-position (benzofuran), altering electronic and steric interactions with target proteins.
Table 1: Structural and Hypothesized Pharmacological Differences
| Property | Target Compound | Benzofuran Analog |
|---|---|---|
| Molecular Weight | ~442.5 g/mol | ~454.5 g/mol |
| Aromatic Substituent | 3,4-Dimethoxybenzoyl | 7-Methoxybenzofuran-2-carbonyl |
| Predicted Solubility (LogP) | ~2.1 (moderate lipophilicity) | ~2.5 (higher lipophilicity) |
| Hypothesized Target Affinity* | Moderate kinase inhibition | Enhanced CNS penetration |
*Based on structural features; experimental validation required.
Broader Context: Piperidine-Linked Pyridinone Derivatives
Piperidine-pyridinone hybrids are a well-studied class in medicinal chemistry. For example:
- Rivastigmine: A carbamate-containing piperidine derivative used in Alzheimer’s therapy. Unlike the target compound, rivastigmine lacks the pyridinone core and focuses on acetylcholinesterase inhibition.
- Sunitinib: A kinase inhibitor with a pyridinone scaffold but distinct substitution patterns. The absence of a piperidinyl-oxy linker in sunitinib underscores the unique hybrid design of the target compound.
Table 2: Pharmacological Profiles of Related Compounds
| Compound | Primary Target | Clinical Use | Key Limitation |
|---|---|---|---|
| Target Compound | Kinases (hypothesized) | Preclinical investigation | Limited bioavailability data |
| Rivastigmine | Acetylcholinesterase | Alzheimer’s disease | Short half-life |
| Sunitinib | VEGFR, PDGFR | Renal carcinoma | Toxicity (hypertension) |
Research Findings and Limitations
- Binding Affinity : Computational docking studies suggest the 3,4-dimethoxybenzoyl group in the target compound may favor interactions with hydrophobic kinase pockets, whereas the benzofuran analog’s rigid structure could improve selectivity .
- Metabolic Stability : The benzofuran analog’s fused oxygen heterocycle may reduce oxidative metabolism in the liver compared to the target compound’s benzoyl group, though in vitro data are lacking.
- Gaps in Evidence: No peer-reviewed studies directly compare the two compounds’ efficacy or toxicity.
Biological Activity
The compound 4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is an intriguing molecule with potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, focusing on its cytotoxic effects against cancer cells, mechanisms of action, and pharmacokinetic properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring, a dimethylpyridinone moiety, and a dimethoxybenzoyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against human colon cancer cell lines such as HCT116 and HT29. Results indicated that it exhibited significant cytotoxic effects with IC50 values below 4 µM, indicating its potential as an antineoplastic agent .
- Selectivity Index : The selectivity index (SI) was calculated to assess the toxicity towards non-malignant cells compared to malignant ones. The SI values were notably high, suggesting that the compound preferentially targets cancerous cells while sparing normal tissues .
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Apoptosis Induction : Studies demonstrated that treatment with the compound led to the activation of caspase-3, a key player in the apoptotic pathway. This was evidenced by increased subG1 accumulation in cell cycle analysis, indicating apoptotic cell death .
- Mitochondrial Membrane Potential : The compound was shown to cause depolarization of the mitochondrial membrane potential in treated cells, further confirming its role in inducing apoptosis through mitochondrial pathways .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics with good distribution in biological tissues. However, detailed ADME (absorption, distribution, metabolism, and excretion) studies are necessary for comprehensive evaluation .
- Metabolism : The metabolic pathways of this compound have yet to be fully elucidated. However, modifications to its structure could enhance its metabolic stability and bioavailability.
Case Studies
Several case studies have been conducted to investigate the efficacy and safety profile of this compound:
- Colon Cancer Study : A study involving HCT116 and HT29 cell lines revealed that treatment with the compound resulted in significant tumor cell death compared to untreated controls. The findings suggest that it could be a candidate for further clinical evaluation in colon cancer therapy .
- Leukemia Cell Lines : The compound also showed activity against leukemia cell lines such as CEM and HL60, indicating a broader spectrum of anticancer activity beyond solid tumors .
Data Summary
| Cell Line | IC50 (µM) | Mechanism of Action | Selectivity Index |
|---|---|---|---|
| HCT116 | < 4 | Apoptosis induction via caspase-3 | High |
| HT29 | < 4 | Mitochondrial depolarization | High |
| CEM | < 5 | Apoptosis induction | Moderate |
| HL60 | < 5 | Apoptosis induction | Moderate |
Q & A
Basic: What are the key synthetic routes for synthesizing 4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one?
The synthesis involves multi-step organic reactions:
- Step 1: Preparation of the piperidin-4-yloxy intermediate via nucleophilic substitution between 4-hydroxypiperidine and a halogenated pyridinone precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Benzoylation of the piperidine nitrogen using 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane with triethylamine as a base .
- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Challenges: Ensuring regioselectivity during benzoylation and minimizing byproducts in the coupling step .
Advanced: How can reaction conditions be optimized to improve yield in the final benzoylation step?
Optimization strategies include:
- Solvent Selection: Replacing dichloromethane with THF or DMF to enhance solubility of intermediates and reduce side reactions .
- Catalysis: Introducing DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Temperature Control: Conducting the reaction at 0–5°C to suppress hydrolysis of the benzoyl chloride intermediate .
- Real-Time Monitoring: Using HPLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic and chromatographic methods are used for structural characterization?
- ¹H/¹³C NMR: Assign peaks for the piperidine ring (δ ~3.5–4.0 ppm for oxy-protons), pyridinone carbonyl (δ ~165–170 ppm), and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with m/z accuracy <5 ppm .
- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Advanced: How can discrepancies in reported bioactivity data across studies be resolved?
Discrepancies may arise from:
- Assay Variability: Standardize cell-based assays (e.g., HEK293 vs. CHO cells for receptor binding) and validate using reference compounds (e.g., L-371,257 for oxytocin receptor antagonism) .
- Compound Stability: Test for degradation under assay conditions (e.g., pH, temperature) via LC-MS .
- Statistical Analysis: Apply meta-analysis to reconcile IC₅₀ values from multiple studies, accounting for differences in experimental design .
Advanced: What methodologies are recommended for evaluating metabolic stability and pharmacokinetics?
- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH to measure half-life (t₁/₂) and intrinsic clearance .
- Caco-2 Permeability: Assess intestinal absorption potential using monolayers and LC-MS quantification .
- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to determine free fraction .
Basic: How can aqueous solubility be experimentally determined for this lipophilic compound?
- Shake-Flask Method: Saturate buffered solutions (pH 1.2–7.4) with the compound, filter, and quantify supernatant via UV-Vis or HPLC .
- Thermodynamic Solubility: Use differential scanning calorimetry (DSC) to correlate melting point with solubility trends .
Advanced: What structure-activity relationship (SAR) insights guide modification of the 3,4-dimethoxybenzoyl group?
- Electron-Withdrawing Substituents: Replace methoxy with chloro (e.g., 5-chloro-2-methoxybenzoyl) to enhance receptor binding affinity, as seen in analogs .
- Steric Effects: Introduce bulkier groups (e.g., trifluoromethyl) at the 4-position to improve metabolic stability .
- Pharmacophore Modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with target receptors like oxytocin .
Basic: What crystallographic techniques are suitable for resolving the compound’s 3D structure?
- Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation from acetone/water and solve the structure using SHELX .
- Powder XRD: Compare experimental patterns with simulated data from Mercury software to confirm phase purity .
Advanced: How are process-related impurities identified and quantified during scale-up?
- Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions, then profile degradants via LC-HRMS .
- ICH Guidelines: Use threshold-based quantification (e.g., 0.10% for unknown impurities) with reference standards .
- Synthesis Intermediates: Monitor residual piperidin-4-yloxy precursors using GC-MS headspace analysis .
Advanced: What in silico and in vitro models predict off-target toxicity?
- In Silico: Apply Derek Nexus for structural alerts (e.g., genotoxicity from reactive metabolites) .
- In Vitro: Screen against hERG channels (patch-clamp assays) and cytochrome P450 isoforms (e.g., CYP3A4 inhibition) .
- Zebrafish Toxicity: Evaluate developmental endpoints (e.g., LC₅₀) as a preclinical model .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
